Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-
Description
Properties
CAS No. |
70118-40-0 |
|---|---|
Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H27N3O2/c16-11-14(19)18(13-9-5-2-6-10-13)15(20)17-12-7-3-1-4-8-12/h12-13H,1-11,16H2,(H,17,20) |
InChI Key |
GRTXRGMNIQJKES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Multi-Step Amide Synthesis via Isocyanate and Carbamate Intermediates
One documented synthetic approach involves sequential reactions starting from substituted cyclohexylamines and acyl chlorides or chloroformates to form carbamate intermediates, followed by coupling with isocyanates to yield the final amide compound.
Step 1: Formation of carbamate intermediate by reacting an amine with 4-nitrophenyl chloroformate at controlled temperatures (2°C to 35°C), often in ketone solvents such as acetone, nitriles, or amides. The addition of chloroformate can be fractionated (e.g., 60% at 2–10°C and 40% at 25–35°C) to control reaction kinetics and purity.
Step 2: Reaction of the carbamate intermediate with 4-(2-aminoethyl)benzene sulfonamide in solvents like ketones or nitriles at temperatures ranging from 35°C to 80°C for 0.5 to 20 hours, preferably around 60°C for 0.5 to 3 hours. This step forms an amidoethyl benzene sulfonamide intermediate with high purity (>99%).
Step 3: Final coupling of the intermediate with trans-4-methylcyclohexyl isocyanate to obtain the target compound with purity greater than 99%.
This method is exemplified by a patent describing the preparation of similar cyclohexylamine derivatives, emphasizing solvent choice, temperature control, and purification steps including aqueous acid and base washes to ensure high purity (above 99%) of intermediates and final products.
Reductive Amination of Cyclohexanone with Electron-Deficient Anilines
Another key preparation strategy involves reductive amination, a widely used method for forming C–N bonds between ketones and amines. For the synthesis of compounds containing cyclohexylamine moieties, cyclohexanone serves as a common carbonyl substrate.
Reagents and Conditions: The reductive amination is conducted using hydride sources such as borane-tetrahydrofuran complex (BH3·THF) or sodium borohydride (NaBH4) in the presence of activating agents like trimethylsilyl chloride (TMSCl) and solvents such as dimethylformamide (DMF).
Methods: Three robust protocols have been developed and optimized:
Yields and Scope: These methods are effective for electron-deficient anilines and cyclohexanones, yielding up to 99% isolated product. Method B and C proceed faster and at lower temperatures compared to Method A, which requires longer reaction times and higher temperatures.
Side Reactions: The use of AcOH in Method A can lead to byproducts such as N-acetylated and N-ethylated anilines due to reduction of acetic acid to acetaldehyde, which reacts with amines. Alternative acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO3H) can suppress these side reactions and improve yields.
Comparative Data Table of Reductive Amination Methods
| Method | Reductant | Activating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| A | BH3·THF | AcOH | CH2Cl2 | 0–20°C | Several hours | Up to 99 | Slower; side reactions with AcOH possible |
| B | BH3·THF | TMSCl | DMF | 0°C | 10–25 minutes | Up to 99 | Fast, mild conditions |
| C | NaBH4 | TMSCl | DMF | 0°C | 10–25 minutes | Up to 99 | Comparable to Method B |
Comprehensive Research Findings
The multi-step amide synthesis involving chloroformate intermediates and isocyanate coupling is well-established for producing high-purity cyclohexylamine derivatives. Control of temperature and solvent choice is critical to maximize yield and purity.
Reductive amination methods have been thoroughly optimized for electron-deficient anilines and cyclohexanones, which are structurally related to the cyclohexylamine units in the target compound. The use of BH3·THF/TMSCl/DMF (Method B) and NaBH4/TMSCl/DMF (Method C) provides rapid and efficient routes to amines with minimal byproducts.
Side reactions in reductive amination can be mitigated by careful selection of acid additives and reaction conditions, enhancing the overall efficiency and selectivity of the synthesis.
The combination of these methodologies can be adapted to synthesize Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- by first forming the necessary amine intermediates via reductive amination, followed by amide bond formation through carbamate or isocyanate chemistry.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives .
Scientific Research Applications
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 4706-96-1
- IUPAC Name: Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-2,2,2-trifluoro-
- Molecular Formula : C₁₅H₂₃F₃N₂O₂
- Structure : Features a trifluoroacetyl core substituted with two cyclohexyl groups, one directly attached via an amide bond and the other through a urea linkage .
- Key Features : The presence of trifluoromethyl (CF₃) enhances lipophilicity, while the dual cyclohexyl substituents contribute to steric bulk and conformational rigidity .
Functional and Property Analysis
Conformational Rigidity: Dual cyclohexyl groups restrict rotational freedom, contrasting with flexible diethylamino derivatives (e.g., ), which may influence receptor binding specificity.
Synthetic Complexity : The target compound likely requires multi-step synthesis involving cyclohexylamine and trifluoroacetic anhydride, akin to methods in , whereas simpler analogs (e.g., N-cyclohexyl acetamide) are synthesized via direct acylation .
Biological Activity
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- (CAS No. 70118-40-0) is a compound with potential therapeutic applications due to its biological activity. This article summarizes the research findings related to its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H27N3O2
- Molecular Weight : 271.40 g/mol
- Structure : The compound features a cyclohexyl group and an acetamide functional group, which may influence its interaction with biological targets.
Research indicates that compounds similar to acetamide derivatives often interact with various biological pathways, including:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
- Antitumor Activity :
Table 1: Summary of Biological Activities
Case Studies
-
Heme Oxygenase Inhibition :
A study identified several acetamide derivatives that inhibited HO-1 with IC50 values less than 8 μM, indicating significant potential for therapeutic applications in conditions characterized by oxidative stress . -
Antitumor Efficacy :
In a cohort study involving patients treated with acetamide-related compounds, three out of five patients demonstrated prolonged survival rates exceeding two years when treated with doses above 4.3 GBq, suggesting a potential role in cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]acetamide?
Answer:
The synthesis of this compound can be approached via Ugi multicomponent reactions or stepwise acylations involving cyclohexylamine derivatives. Key steps include:
- Coupling reactions : Use carbodiimide agents (e.g., EDC/HOBt) to form urea or amide bonds between cyclohexylamine and activated acyl intermediates .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency, as evidenced in analogous syntheses of cyclohexyl-containing sulfonamides and acetamides .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
A multi-technique approach is critical:
- NMR :
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error to distinguish isomers .
- FT-IR : Detect urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Frontier molecular orbitals (FMO) : HOMO-LUMO gaps predict reactivity; lower gaps (~3–5 eV) suggest susceptibility to nucleophilic/electrophilic attacks .
- Molecular electrostatic potential (MEP) : Visualize electron-rich regions (urea carbonyls) as potential hydrogen-bonding sites .
- Vibrational analysis : Correlate experimental IR peaks with computed modes to confirm functional group assignments .
Advanced: How can contradictions in biological activity data be resolved for this compound?
Answer:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .
- Metabolic stability assays : Use liver microsomes to assess whether rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo/in vitro results .
- Isomer profiling : Separate cis/trans isomers (if applicable) via chiral HPLC and test individually, as seen in studies of structurally similar opioids .
Advanced: What strategies optimize structure-activity relationships (SAR) for cyclohexyl-urea acetamides?
Answer:
- Substituent variation : Modify aryl/alkyl groups on the urea moiety (e.g., halogenation, trifluoromethylation) to enhance binding affinity, as demonstrated in antifungal sulfonamide derivatives .
- Conformational analysis : Use X-ray crystallography or NOESY NMR to identify bioactive conformations and guide rigid analog design .
- Pharmacophore mapping : Overlay active/inactive analogs to pinpoint critical hydrogen-bond donors/acceptors .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted cyclohexylamine (detected via TLC, Rf ~0.3 in ethyl acetate) or dimerized urea derivatives.
- Mitigation :
Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools :
- In vitro validation : Incubate with recombinant CYP enzymes and analyze metabolites via LC-MS/MS .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to uncharacterized toxicity (similar to structurally related acetamides) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address poor aqueous solubility during formulation?
Answer:
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve solubility, as seen with acetohexamide derivatives .
- Nanoparticulate systems : Use PLGA or liposomal carriers to enhance bioavailability, validated in studies of hydrophobic antifungal agents .
- Co-solvency : Optimize water-miscible solvents (e.g., PEG 400) while maintaining compound stability .
Advanced: What advanced techniques confirm stereochemical purity in this compound?
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IC and hexane/isopropanol mobile phases .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis, as applied to carbazole derivatives .
- Vibrational circular dichroism (VCD) : Correlate experimental spectra with DFT-simulated data to assign stereocenters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
